molecular formula C20H25ClN2O B5175967 N-mesityl-1-phenylprolinamide hydrochloride

N-mesityl-1-phenylprolinamide hydrochloride

Cat. No. B5175967
M. Wt: 344.9 g/mol
InChI Key: NLCOUGYIVJVVCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-mesityl-1-phenylprolinamide hydrochloride, also known as MES-PRO, is a small molecule organic compound that has gained significant attention in the field of scientific research. It is a chiral proline derivative that has been widely utilized as a catalyst in various organic reactions due to its high efficiency and selectivity.

Scientific Research Applications

N-mesityl-1-phenylprolinamide hydrochloride has been extensively utilized as a catalyst in various organic reactions such as asymmetric aldol reactions, Michael additions, and Mannich reactions. It has been reported to exhibit high enantioselectivity and excellent catalytic activity in these reactions. Furthermore, it has been used as a chiral auxiliary in the synthesis of various natural products and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-mesityl-1-phenylprolinamide hydrochloride involves the formation of a chiral complex between the catalyst and the substrate. The complex undergoes a series of reactions, leading to the formation of the desired product with high enantioselectivity.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of N-mesityl-1-phenylprolinamide hydrochloride. However, it has been reported to be non-toxic and non-carcinogenic, making it a safe and viable option for use in scientific research.

Advantages and Limitations for Lab Experiments

The advantages of using N-mesityl-1-phenylprolinamide hydrochloride as a catalyst in lab experiments include its high efficiency, excellent selectivity, and ease of synthesis. However, one of the limitations is that it is relatively expensive compared to other catalysts. Additionally, it may not be suitable for certain reactions due to its specific stereochemistry requirements.

Future Directions

There are several future directions for the use of N-mesityl-1-phenylprolinamide hydrochloride in scientific research. One potential area is the development of new synthetic routes utilizing this catalyst. Additionally, it could be used in the synthesis of new pharmaceuticals and natural products. Furthermore, there is potential for the development of new applications in fields such as materials science and nanotechnology.
Conclusion:
In conclusion, N-mesityl-1-phenylprolinamide hydrochloride is a highly efficient and selective catalyst that has been widely utilized in various organic reactions. Its mechanism of action involves the formation of a chiral complex, leading to the formation of the desired product with high enantioselectivity. While there are limitations to its use, it has significant potential for future applications in scientific research.

Synthesis Methods

The synthesis of N-mesityl-1-phenylprolinamide hydrochloride involves the reaction of mesitylene, proline, and ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate, which is subsequently treated with hydrochloric acid to yield the final product. The synthesis method is relatively simple and can be easily scaled up for large-scale production.

properties

IUPAC Name

1-phenyl-N-(2,4,6-trimethylphenyl)pyrrolidine-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O.ClH/c1-14-12-15(2)19(16(3)13-14)21-20(23)18-10-7-11-22(18)17-8-5-4-6-9-17;/h4-6,8-9,12-13,18H,7,10-11H2,1-3H3,(H,21,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLCOUGYIVJVVCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2CCCN2C3=CC=CC=C3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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